2-Hydroxyquinoxaline
Overview
Description
2-Hydroxyquinoxaline, also known as 2-quinoxinol or quinoxalin-2-one, belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Synthesis Analysis
All reasonable tautomers of 2-hydroxyquinoxaline (2HQ) are investigated by the DFT B3LYP/6-311G(d) method . The optimized geometries corresponding to the minimum energy show that the keto form QX2 is the most stable form . The geometry optimization parameters (bond lengths, bond angles) are compared to the X-ray values .Molecular Structure Analysis
The interaction of 2-hydroxyquinoxaline with other molecules has been studied, showing that it can fit proximally with amino acids .Chemical Reactions Analysis
A novel aerobic gram-negative bacterial strain capable of utilizing 2-hydroxyquinoxaline (2-HQ) as the sole source of carbon and energy was isolated from Indian agricultural soil . The degradation of 2-HQ by this strain under various physico-chemical parameters was analyzed by HPLC .Physical And Chemical Properties Analysis
2-Hydroxyquinoxaline is a solid at 20 degrees Celsius . Its molecular formula is C8H6N2O and its molecular weight is 146.15 . It has a CAS RN of 1196-57-2 .Scientific Research Applications
Antiviral Activity in COVID-19
- 2-Hydroxyquinoxaline, as part of hydroxychloroquine, has been studied for its antiviral properties, particularly in the treatment of COVID-19. Research has demonstrated its ability to limit the replication of the SARS-CoV-2 virus in vitro. Investigations into its efficacy in treating COVID-19 have involved clinical trials and in vitro studies. For instance, studies have suggested that hydroxychloroquine can successfully treat COVID-19 infections, especially when considered alongside chloroquine, which shares a similar chemical structure and mechanism of action (Meo, Klonoff, & Akram, 2020).
Synthesis and Industrial Applications
- The synthesis of 2-Hydroxyquinoxaline, a valuable intermediate in the production of medicines and pesticides, has been explored using the mother liquor of chloroacetic acid and o-phenylenediamine. This research shows a yield of about 60%, highlighting its industrial significance (Yuan Xiao, 2003).
Biodegradation Studies
- The biodegradation of 2-Hydroxyquinoxaline (2-HQ) has been investigated, with a focus on its utilization as a sole carbon and energy source by Bacillus sp. isolated from soil. This study provides insights into the environmental impact and potential bioremediation applications of 2-HQ (Reddy, Reddy, & Tlou, 2014).
Theoretical and Experimental Analysis
- A study involving theoretical and experimental investigation of 2-Hydroxyquinoxaline structure focused on understanding its tautomerization equilibrium system and analyzing electronic properties. Such research is crucial for developing a deeper understanding of its chemical behavior and potential applications (Makhloufi, Ghemit, Baitiche, & Merbah, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoxalines have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
properties
IUPAC Name |
1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYUAVNPBUEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061604 | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoxaline | |
CAS RN |
1196-57-2 | |
Record name | 2(1H)-Quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxalin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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